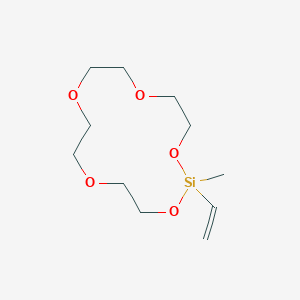
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is a unique organosilicon compound It is characterized by its cyclic structure containing multiple oxygen atoms and a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane typically involves the reaction of vinylsilane with a polyether compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanol derivatives, ethyl-substituted compounds, and various substituted silacyclotetradecane derivatives .
Scientific Research Applications
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical imaging and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, while the silicon atom can form stable bonds with other elements, enhancing the compound’s stability and reactivity. The multiple oxygen atoms in the ring structure contribute to its solubility and reactivity in different environments .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane: This compound is similar in structure but has two methyl groups instead of one vinyl and one methyl group.
1,3,6,9,12-Pentaoxa-2-silacyclotetradecane: Lacks the ethenyl and methyl groups, making it less reactive in certain applications.
Uniqueness
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is unique due to its vinyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
83890-24-8 |
|---|---|
Molecular Formula |
C11H22O5Si |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
2-ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane |
InChI |
InChI=1S/C11H22O5Si/c1-3-17(2)15-10-8-13-6-4-12-5-7-14-9-11-16-17/h3H,1,4-11H2,2H3 |
InChI Key |
YXPLVLLJQLMERC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OCCOCCOCCOCCO1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


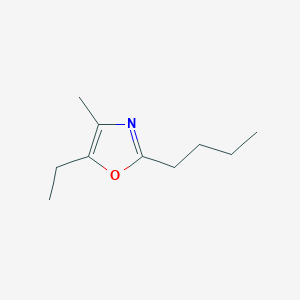
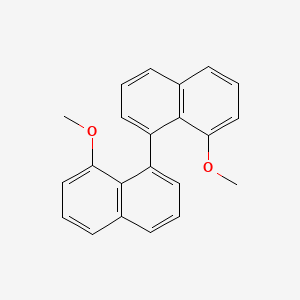
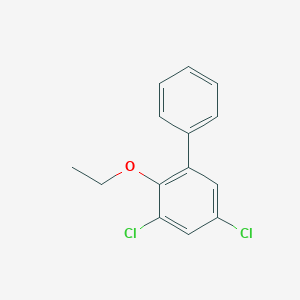
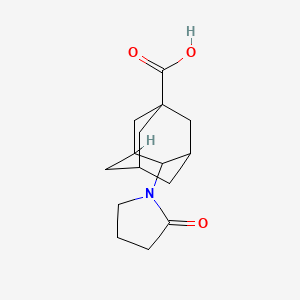
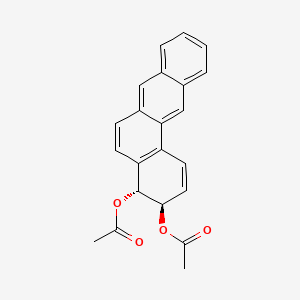


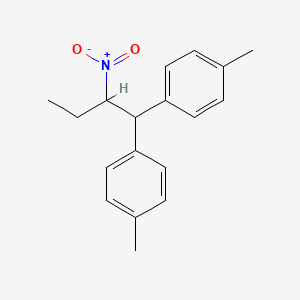
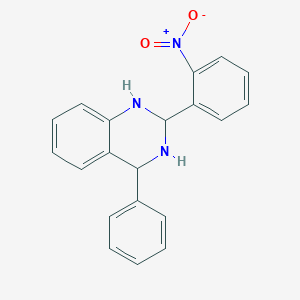
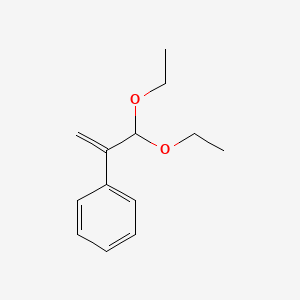
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
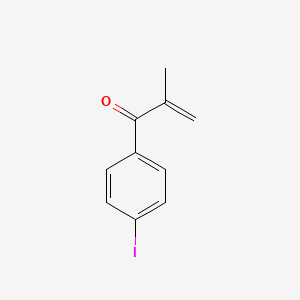
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
silane](/img/structure/B14427896.png)
